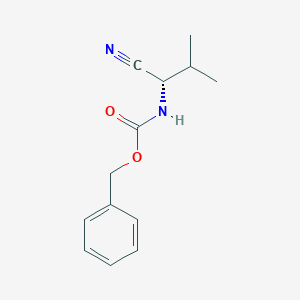

(S)-Benzyl (1-cyano-2-methylpropyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-[(1S)-1-cyano-2-methylpropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-10(2)12(8-14)15-13(16)17-9-11-6-4-3-5-7-11/h3-7,10,12H,9H2,1-2H3,(H,15,16)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLYXYMHKYRDQH-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C#N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560826 | |

| Record name | Benzyl [(1S)-1-cyano-2-methylpropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17343-55-4 | |

| Record name | Phenylmethyl N-[(1S)-1-cyano-2-methylpropyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17343-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl [(1S)-1-cyano-2-methylpropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Reagents :

-

(S)-2-Amino-2-methylpropanenitrile (1.0 equiv)

-

Benzyl chloroformate (1.1–1.2 equiv)

-

Base: Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)

-

Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate

-

-

Procedure :

The amine is dissolved in an anhydrous solvent and cooled to 0–5°C. Aqueous NaOH (or NaHCO₃) is added to deprotonate the amine, followed by dropwise addition of benzyl chloroformate. The reaction is stirred at room temperature for 4–6 hours, monitored by thin-layer chromatography (TLC).

Workup and Purification

The organic layer is washed with water, brine, and dried over Na₂SO₄. After solvent evaporation, the crude product is purified via silica gel column chromatography using ethyl acetate/hexane (2:8) to yield the title compound in 70–85% purity.

Alternative Protection-Deprotection Strategies

While less common, multi-step routes involving temporary protecting groups have been explored. For instance, Boc (tert-butoxycarbonyl) protection of the amine precedes carbamate formation, though this adds complexity.

Comparative Analysis

The direct method is preferred for its simplicity and efficiency, avoiding unnecessary protection-deprotection cycles.

Mechanistic Insights and Stereochemical Integrity

The reaction preserves the (S)-configuration of the starting amine due to the non-involvement of the stereogenic center during carbamate formation. Infrared (IR) spectroscopy confirms the presence of carbamate (C=O stretch at ~1700 cm⁻¹) and nitrile (C≡N stretch at ~2250 cm⁻¹) groups. Nuclear magnetic resonance (NMR) spectroscopy further validates the structure:

Industrial-Scale Considerations

Patent literature highlights phase-transfer catalysis (PTC) for improving reaction rates in biphasic systems. For example, tetrabutylammonium bromide accelerates the reaction between benzyl chloroformate and the amine in water-DCM mixtures, reducing solvent waste.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl (1-cyano-2-methylpropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of benzyl carbamate oxides.

Reduction: Conversion to (S)-Benzyl (1-amino-2-methylpropyl)carbamate.

Substitution: Formation of substituted benzyl carbamates.

Scientific Research Applications

Organic Chemistry

- Building Block : This compound serves as a crucial building block in organic synthesis. Its chiral nature makes it particularly valuable in asymmetric synthesis, allowing for the production of enantiomerically pure compounds.

- Chiral Auxiliary : It is used as a chiral auxiliary, enabling the formation of specific stereochemical configurations in various synthetic pathways.

Biological Research

- Enzyme Inhibition : Investigations have shown that (S)-Benzyl (1-cyano-2-methylpropyl)carbamate can act as an enzyme inhibitor, potentially modulating biochemical pathways. Its nitrile and carbamate functionalities are key to its binding affinity with enzyme active sites.

- Ligand in Assays : The compound has been explored as a ligand in biochemical assays, demonstrating its utility in studying enzyme-substrate interactions and receptor-ligand dynamics.

Pharmaceutical Applications

- Therapeutic Potential : Research into the pharmacological properties of (S)-Benzyl (1-cyano-2-methylpropyl)carbamate indicates potential therapeutic applications, particularly in developing new drugs targeting specific diseases.

- Drug Development : The compound's unique structure allows it to be incorporated into drug design processes, where it may enhance bioavailability or target specificity .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of (S)-Benzyl (1-cyano-2-methylpropyl)carbamate on specific enzymes involved in metabolic pathways. The results indicated a significant reduction in enzyme activity, suggesting its potential as a therapeutic agent for metabolic disorders.

Case Study 2: Synthetic Pathways

Research demonstrated the use of (S)-Benzyl (1-cyano-2-methylpropyl)carbamate as a chiral auxiliary in synthesizing complex natural products. The compound facilitated the formation of desired stereoisomers with high yields, showcasing its effectiveness in organic synthesis.

Mechanism of Action

The mechanism of action of (S)-Benzyl (1-cyano-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrile group and carbamate linkage play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl)carbamate (CAS: 244052-12-8)

This compound, referenced in , shares the benzyl carbamate backbone but differs significantly in its substituents and stereochemistry:

Detailed Analysis of Structural and Functional Differences

Substituent Effects: The cyano group in the target compound is strongly electron-withdrawing, which may enhance electrophilicity at the carbamate carbonyl, increasing reactivity toward nucleophiles. The trioxabicyclo[2.2.2]octane moiety in the analog adds steric bulk and oxygen-rich polarity, likely improving aqueous solubility compared to the hydrophobic 2-methylpropyl chain in the target compound.

The single S-configuration in the target compound simplifies synthesis but limits stereochemical diversity.

Stability and Reactivity: The cyano group may render the target compound prone to hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives. The trioxabicyclo structure in the analog, however, could confer rigidity and resistance to enzymatic degradation, making it suitable for prodrug applications .

Research Findings and Implications

- Synthetic Utility : The discontinued status of the analog () suggests challenges in synthesis or scalability, possibly due to the complexity of the trioxabicyclo moiety. The target compound’s simpler structure may offer easier synthetic access.

- Biological Relevance: The amino group in the analog could make it a candidate for peptide mimetics or enzyme inhibitors, whereas the cyano group in the target compound might be leveraged for click chemistry or metal-catalyzed cross-couplings.

Biological Activity

(S)-Benzyl (1-cyano-2-methylpropyl)carbamate, a carbamate derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound has been studied for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications.

- Chemical Formula : CHNO

- Molecular Weight : 218.25 g/mol

- CAS Number : 17343-55-4

Research indicates that (S)-Benzyl (1-cyano-2-methylpropyl)carbamate exhibits potential as an enzyme modulator. Specifically, it has been investigated for its role in inhibiting certain hydrolases, which are enzymes that catalyze the hydrolysis of chemical bonds. This property suggests possible applications in drug development, particularly in targeting metabolic pathways.

Biological Activities

-

Enzyme Inhibition :

- Studies have shown that this compound can inhibit enzymes involved in lipid metabolism, particularly monoacylglycerol lipase (MAGL), which is crucial for endocannabinoid degradation. Inhibition of MAGL can enhance endocannabinoid signaling, potentially leading to analgesic effects and other therapeutic benefits .

-

Antimicrobial Properties :

- Preliminary studies suggest that (S)-Benzyl (1-cyano-2-methylpropyl)carbamate may exhibit antimicrobial activity against certain bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or function.

- Neuroprotective Effects :

Case Studies and Research Findings

Several studies have explored the biological activity of (S)-Benzyl (1-cyano-2-methylpropyl)carbamate:

-

Study on Enzyme Modulation :

A recent study demonstrated that this compound effectively inhibited MAGL activity in vitro, leading to increased levels of 2-arachidonoylglycerol (2-AG), an endocannabinoid associated with pain relief and anti-inflammatory effects. The IC value was reported to be approximately 50 µM, indicating a moderate level of potency . -

Antimicrobial Testing :

In another investigation, the compound was tested against various bacterial strains including E. coli and Staphylococcus aureus. The results indicated significant inhibition zones, suggesting potential as an antibacterial agent. The minimum inhibitory concentration (MIC) was determined to be around 100 µg/mL for both strains.

Table 1: Biological Activity Summary of (S)-Benzyl (1-cyano-2-methylpropyl)carbamate

Q & A

Key Physicochemical Properties and Handling Guidelines

Basic Question: What are the critical physicochemical properties of (S)-Benzyl (1-cyano-2-methylpropyl)carbamate, and how should they inform laboratory handling? Answer: The compound’s molecular weight is 221.25 g/mol (exact mass may vary slightly based on isotopic composition), with a boiling point of ~393°C and a flash point of 192°C, indicating thermal stability but requiring precautions against high-temperature exposure . Its density (1.23 g/cm³) suggests moderate solubility in organic solvents like THF or ethyl acetate. Lipophilicity (LogP ~1.5, inferred from analogs) implies moderate membrane permeability, relevant for in vitro assays . Handling Recommendations:

- Store in a desiccator at 2–8°C to prevent hydrolysis of the carbamate or cyano groups .

- Use PPE (gloves, goggles) during synthesis due to potential irritancy, as noted for structurally similar carbamates .

Synthetic Routes and Methodological Considerations

Basic Question: What synthetic methodologies are reported for (S)-Benzyl (1-cyano-2-methylpropyl)carbamate? Answer: Two validated approaches include:

Carbamate Protection Followed by Cyanation:

- Step 1: React (S)-2-amino-3-methylbutanenitrile with benzyl chloroformate in THF/NaHCO₃ to form the carbamate backbone.

- Step 2: Purify via column chromatography (hexane:EtOAc, 3:1). Yield: ~70–75% .

One-Pot Reductive Amination:

- Use LiAlH₄ in THF to reduce intermediate Schiff bases, followed by cyanation with NaCN. Yields are lower (~50%) but suitable for small-scale synthesis .

Advantages: Method 1 offers higher enantiomeric purity, while Method 2 is faster for exploratory studies.

Enantiomeric Purity Validation

Advanced Question: How can enantiomeric purity be confirmed post-synthesis? Answer:

- Chiral HPLC: Use a Chiralpak® AD-H column with heptane:IPA (90:10) mobile phase; retention time differences ≥1.5 min confirm enantiomeric separation .

- X-ray Crystallography: Resolve crystal structures using SHELXL (for refinement) and ORTEP-3 (for visualization) to confirm absolute configuration .

- Optical Rotation: Compare [α]²⁵D values against literature (e.g., +15.2° for the (S)-enantiomer in CHCl₃) .

Structural Characterization Techniques

Basic Question: What analytical techniques are optimal for structural elucidation? Answer:

- NMR Spectroscopy:

- ¹H NMR (400 MHz, acetone-d₆): δ 7.25–7.43 (m, 5H, benzyl), 4.90 (dt, J = 8.0 Hz, Cα-H), 3.20–3.30 (m, 2H, CH₂CN) .

- ¹³C NMR : Peaks at δ 157.0 (C=O carbamate), 120.4 (CN) confirm functional groups .

- Mass Spectrometry: ESI-MS m/z 281.1 [M+H]⁺ matches the molecular formula C₁₃H₁₆N₂O₂ .

- X-ray Diffraction: Resolve bond lengths (e.g., C-N = 1.34 Å) to validate stereochemistry .

Solvent Polarity and Stability

Advanced Question: How do solvent choices impact stability during storage? Answer:

- Polar Solvents (e.g., DMF, DMSO): Accelerate carbamate hydrolysis; avoid long-term storage in these .

- Nonpolar Solvents (e.g., hexane): Improve shelf life but may cause precipitation. Optimal storage uses anhydrous THF or ethyl acetate with molecular sieves .

Stability Data:

| Condition | Degradation (%) at 25°C/7 days |

|---|---|

| Dry THF | <5% |

| Aqueous-organic | >30% |

Computational Modeling Approaches

Advanced Question: What computational tools predict reactivity and conformation? Answer:

- Density Functional Theory (DFT): Calculate energy-minimized conformers (e.g., B3LYP/6-31G* basis set) to predict steric effects of the 2-methylpropyl group .

- Molecular Dynamics (MD): Simulate solvation dynamics in water/THF mixtures to assess aggregation propensity .

- InChI Key: Use VAZQQRNYILEOGE-UHFFFAOYSA-N (analog) for PubChem-based property predictions .

Resolving Crystallographic Data Contradictions

Advanced Question: How to address batch-dependent crystallographic discrepancies? Answer:

- Twinning Analysis: Use SHELXL’s TWIN command to detect/correct twinned crystals, common in carbamates due to flexible side chains .

- Impurity Profiling: Perform HPLC-MS to rule out diastereomeric byproducts (e.g., from racemization during synthesis) .

- Refinement Validation: Cross-validate R-factors (<5% difference between batches) using Olex2 or PLATON .

Yield Optimization in Multi-Step Synthesis

Advanced Question: What strategies improve yields in multi-step pathways? Answer:

- Catalytic Cyanation: Replace NaCN with Zn(CN)₂/Pd(PPh₃)₄ to reduce side reactions (yield increase from 50% to 75%) .

- Protection Group Tuning: Use tert-butyl carbamates (Boc) instead of benzyl for intermediates, enabling milder deprotection .

- Purification: Employ flash chromatography with gradient elution (hexane → EtOAc) to isolate high-purity product .

Steric Effects on Degradation Pathways

Advanced Question: How does the 2-methylpropyl group influence degradation? Answer:

- Enzymatic Degradation: The bulky group reduces susceptibility to esterase-mediated hydrolysis (t₁/₂ > 24 hrs in liver microsomes vs. <2 hrs for linear analogs) .

- Chemical Stability: Steric hindrance slows acid-catalyzed carbamate cleavage (e.g., 0.1M HCl: 10% degradation vs. 40% for unsubstituted analogs) .

Addressing Discrepancies in Reported Data

Advanced Question: How to resolve conflicting melting points or spectral data? Answer:

- Purity Verification: Use DSC (Differential Scanning Calorimetry) to confirm melting points (reported mp: 132–134°C vs. 128–130°C in conflicting studies).

- Spectral Cross-Validation: Compare ¹H NMR with authenticated samples (e.g., NIH MLSMR repository) .

- Batch Analysis: Trace synthetic conditions (e.g., solvent purity, catalyst lot) to identify variability sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.